![molecular formula C14H17NO B2605532 cyclobutyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 128592-88-1](/img/structure/B2605532.png)
cyclobutyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which includes cyclobutyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone, involves the Castagnoli–Cushman reaction . This reaction is used to exploit the bioactive natural scaffold 3,4-dihydroisoquinolin-1 (2H)-one for plant disease management .Molecular Structure Analysis
The molecular structure of cyclobutyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone is characterized by a cyclobutyl group attached to a 3,4-dihydroisoquinolin-2(1H)-yl)methanone core.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives include the Castagnoli–Cushman reaction . This reaction is used to synthesize a series of 3,4-dihydroisoquinolin-1 (2H)-one derivatives as new antioomycete agents against P. recalcitrans .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
THIQ-based compounds, including our compound of interest, have been studied extensively in medicinal chemistry . They exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them potential candidates for the development of new drugs.
Neurodegenerative Disorders
THIQ analogs have shown promise in the treatment of neurodegenerative disorders . The specific mechanisms of action are still under investigation, but the potential for therapeutic application is clear.
Infective Pathogens
THIQ-based compounds have demonstrated biological activities against various infective pathogens . This suggests potential applications in the development of new antimicrobial agents.
Synthetic Strategies
The THIQ heterocyclic scaffold, which is part of our compound of interest, has garnered a lot of attention in the scientific community . This has resulted in the development of novel synthetic strategies for constructing the core scaffold .
C(1)-Functionalization
Recent research has focused on the C(1)-functionalization of THIQs . These reactions, particularly those involving the isomerization of iminium intermediates, have been highlighted in recent years .
[2 + 2] Cycloaddition
The cyclobutane part of our compound of interest can be synthesized using [2 + 2] cycloaddition . This is the primary and most commonly used method for synthesizing cyclobutanes .
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that results in a broad range of biological activities .
Biochemical Pathways
It is known that thiqs can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiqs can exert diverse biological activities, which would result in a range of molecular and cellular effects .
Zukünftige Richtungen
The future directions for the research and development of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, including cyclobutyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone, involve better understanding the mode of action and the structure-activity relationship (SAR) of these derivatives. This information could provide crucial insights for the design and development of more potent 3,4-dihydroisoquinolin-1 (2H)-one derivatives as antioomycete agents against P. recalcitrans .
Eigenschaften
IUPAC Name |
cyclobutyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(12-6-3-7-12)15-9-8-11-4-1-2-5-13(11)10-15/h1-2,4-5,12H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWRJBGBUIQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclobutyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.